molecular formula C22H20ClN3O5 B6549761 N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethoxybenzohydrazide CAS No. 1040665-36-8

N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethoxybenzohydrazide

Cat. No.: B6549761
CAS No.: 1040665-36-8
M. Wt: 441.9 g/mol
InChI Key: ZUQWTTAJTSADER-UHFFFAOYSA-N
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Description

N'-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethoxybenzohydrazide is a synthetic hydrazide derivative featuring a pyridine core substituted with a 4-chlorobenzyl group at position 1, a ketone at position 6, and a carbonyl-linked 3,4-dimethoxybenzohydrazide moiety at position 2. The 4-chlorophenyl group may enhance lipophilicity and bioactivity, while the 3,4-dimethoxybenzoyl moiety could improve binding affinity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-30-18-9-5-15(11-19(18)31-2)21(28)24-25-22(29)16-6-10-20(27)26(13-16)12-14-3-7-17(23)8-4-14/h3-11,13H,12H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQWTTAJTSADER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations

  • Pyridine vs. Pyridazine Derivatives: The target compound’s pyridine ring (one nitrogen atom) contrasts with pyridazine-based analogues (e.g., N′-[(E)-(2-chlorophenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide, ), which contain two adjacent nitrogen atoms. Example: The pyridazine derivative in features a 2-chlorophenyl substituent, which may confer steric hindrance compared to the 4-chlorophenyl group in the target compound .

Substituent Comparisons

Key Observations:

Lipophilicity : The trifluoromethyl group in ’s pyridazine derivative increases LogP (4.5 vs. 3.2 for the target compound), suggesting enhanced membrane permeability but reduced aqueous solubility .

Basicity: The dimethylaminoethyl group in ’s carboxamide derivative raises the predicted pKa (~13.3) compared to the target compound’s hydrazide, likely improving solubility in acidic environments .

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